What is L-Homocystine-d8 and its chemical properties
What is L-Homocystine-d8 and its chemical properties
An In-depth Technical Guide on the Core Chemical Properties and Applications of L-Homocystine-d8 for Researchers, Scientists, and Drug Development Professionals.
L-Homocystine-d8 is the deuterated form of L-Homocystine, an oxidized dimer of the amino acid homocysteine. Its primary application in research and clinical settings is as a stable isotope-labeled internal standard for the accurate quantification of total homocysteine in biological samples by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, detailed experimental methodologies for its use, and its role in the context of homocysteine metabolism.
Core Chemical Properties
L-Homocystine-d8 is structurally identical to L-Homocystine, with the exception of eight hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous, unlabeled analyte in mass spectrometry assays, without significantly altering its chemical behavior during sample preparation and analysis.
| Property | Value | Reference |
| Chemical Formula | C₈H₈D₈N₂O₄S₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 276.4 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Exact Mass | 276.10536331 Da | --INVALID-LINK-- |
| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |
| Physical Form | Solid powder | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Slightly soluble in Acetonitrile, Hydrochloric Acid, and Water | --INVALID-LINK-- |
| Storage Conditions | Store at -20°C, protected from light | --INVALID-LINK-- |
Application in Quantitative Analysis: A Methodological Overview
L-Homocystine-d8 is a critical component in the gold-standard method for quantifying total homocysteine (tHcy) in biological matrices like plasma or serum, which is crucial for diagnosing and monitoring hyperhomocysteinemia, a risk factor for cardiovascular diseases.[1] The methodology typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Total Homocysteine in Human Plasma using LC-MS/MS
This protocol represents a synthesized methodology based on established practices for the use of deuterated homocystine as an internal standard.[2][3][4]
1. Sample Preparation:
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Aliquoting: 50 µL of human plasma or serum is aliquoted into a microcentrifuge tube.
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Internal Standard Spiking: A known concentration of L-Homocystine-d8 solution (e.g., 50 µL) is added to each sample, calibrator, and quality control.[3]
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Reduction: To release homocysteine from its disulfide bonds (with itself to form homocystine, or with other thiols like cysteine), a reducing agent is added. A common choice is dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[5] For instance, 50 µL of a reduction solution is added, and the mixture is incubated at room temperature for approximately 5-10 minutes.[2][3] This step reduces both the endogenous homocystine and the L-Homocystine-d8 internal standard to their respective monomeric forms, homocysteine and homocysteine-d4.
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Protein Precipitation: To remove larger molecules that can interfere with the analysis, a protein precipitation step is performed. This is typically achieved by adding a solvent like acetonitrile, often containing an acid such as formic acid.[5] For example, 200 µL of a precipitation solution is added, and the sample is vortexed.
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Centrifugation: The samples are then centrifuged at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]
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Supernatant Transfer: The clear supernatant containing the analyte (homocysteine) and the internal standard (homocysteine-d4) is carefully transferred to a new vial or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
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Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 or a cyano column is commonly used to separate homocysteine from other components in the sample.[5]
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Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both endogenous homocysteine and the deuterated internal standard.
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Quantification: The concentration of endogenous homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled homocysteine.
Role in Metabolic Pathways
L-Homocystine-d8, as a tracer, is instrumental in studying the metabolic fate of homocysteine. Homocysteine is a key intermediate in two major metabolic pathways: the remethylation pathway and the transsulfuration pathway.[6]
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Remethylation Pathway: Homocysteine is converted back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, or by betaine-homocysteine methyltransferase (BHMT).
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Transsulfuration Pathway: Homocysteine is irreversibly converted to cystathionine and then to cysteine. This pathway is dependent on vitamin B6.[6]
Disruptions in these pathways can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
